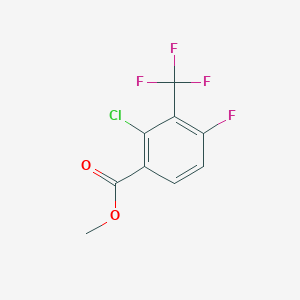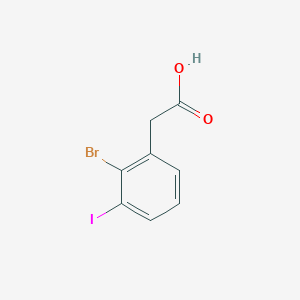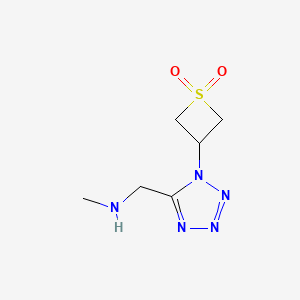
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is a synthetic compound that belongs to the class of thietane derivatives This compound is known for its unique structure, which includes a thietane ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves several steps. One common method includes the reaction of 3-mercaptoalkyl halides or sulfonates with sodium sulfide to form the thietane ring . The tetrazole moiety can be introduced through a cycloaddition reaction involving azides and nitriles . The final step involves the methylation of the amino group using methyl iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The tetrazole moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the methylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thietane derivatives.
Scientific Research Applications
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antidepressant properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. In the context of its antidepressant properties, the compound is believed to exert its effects by modulating serotonin and norepinephrine levels in the brain . It may also interact with serotonin 5HT2A/2C receptors and α2-adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)thietane 1,1-dioxide: Shares the thietane ring but lacks the tetrazole moiety.
3-Substituted Thietane-1,1-Dioxides: Various derivatives with different substituents on the thietane ring.
Thiazoles: Compounds with a similar sulfur-containing ring structure but different heteroatoms.
Uniqueness
3-(5-((Methylamino)methyl)-1H-tetrazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring and a tetrazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C6H11N5O2S |
|---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
1-[1-(1,1-dioxothietan-3-yl)tetrazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C6H11N5O2S/c1-7-2-6-8-9-10-11(6)5-3-14(12,13)4-5/h5,7H,2-4H2,1H3 |
InChI Key |
OPQUIYWYJXBMJZ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NN=NN1C2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-fluoren-9-ylmethyl N-[(3S)-1-hydroxy-5-methylhexan-3-yl]carbamate](/img/structure/B12953659.png)
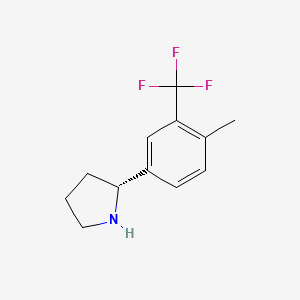
![rel-tert-Butyl ((1R,5S,7R)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12953672.png)
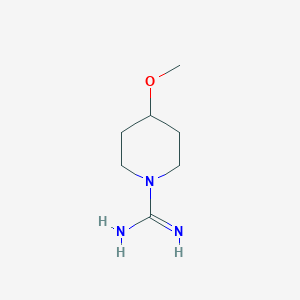
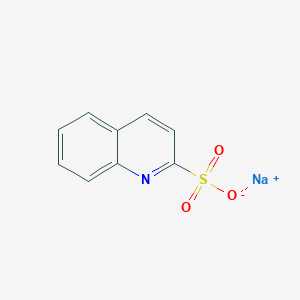
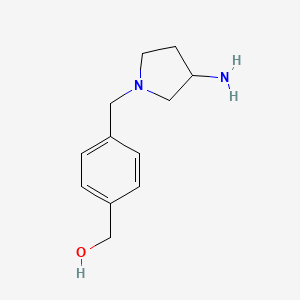
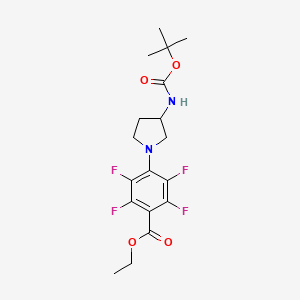
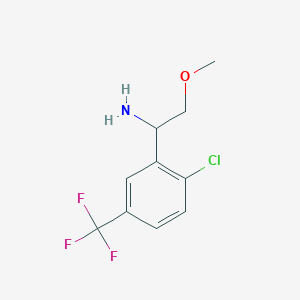


![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)
